molecular formula C10H10N2O B2648981 phenyl(1H-pyrazol-4-yl)methanol CAS No. 37599-31-8

phenyl(1H-pyrazol-4-yl)methanol

Cat. No. B2648981
CAS RN: 37599-31-8
M. Wt: 174.203
InChI Key: WMHFADPZYACKFW-UHFFFAOYSA-N
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Description

Phenyl(1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles . It has an empirical formula of C4H6N2O and a molecular weight of 98.10 .


Synthesis Analysis

The synthesis of phenyl(1H-pyrazol-4-yl)methanol has been reported in various studies . One common method involves the reaction of methyl 1H-pyrazole-4-carboxylate . More detailed synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of phenyl(1H-pyrazol-4-yl)methanol has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR . X-Ray crystal structure determination has also been used .


Chemical Reactions Analysis

Phenyl(1H-pyrazol-4-yl)methanol can undergo various chemical reactions. For instance, it can react with the corresponding hydrazide in refluxing methanol . Other reactions of phenyl(1H-pyrazol-4-yl)methanol have been reported in the literature .


Physical And Chemical Properties Analysis

Phenyl(1H-pyrazol-4-yl)methanol is a solid compound . Its physical and chemical properties have been characterized using various techniques such as FT-IR, 1H NMR, and 13C NMR .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Phenyl(1H-pyrazol-4-yl)methanol and its derivatives have been synthesized through various methods, including slow solvent evaporation and microwave-assisted synthesis. These methods offer advantages such as simple work-up procedures, shorter reaction times, and good yields (Trilleras et al., 2013), (Swarnkar et al., 2014).
  • Characterization Studies : The characterization of these compounds involves techniques such as powder XRD, FT–IR, TG–DTA–DSC, dielectric study, NMR, IR, MS, and X-ray diffraction. These studies provide insights into the stability, decomposition, and crystal structure of the compounds (Vyas et al., 2012), (Cao et al., 2010).

Biological Activities

  • Antimicrobial Activity : Several derivatives of phenyl(1H-pyrazol-4-yl)methanol have been screened for antimicrobial activity. Many of these compounds have shown good activity against various bacterial and fungal strains, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012), (Ashok et al., 2017).
  • Anticoronavirus and Antitumoral Activity : Some derivatives have demonstrated promising in vitro anticoronavirus and antitumoral activity, indicating their potential in antiviral and cancer therapy research (Jilloju et al., 2021).

Material Science Applications

  • Dielectric Properties : The dielectric study of these compounds reveals their potential in material science, particularly in the development of materials with specific dielectric properties. The dielectric constant and other properties like dielectric loss and a.c. conductivity have been explored (Vyas et al., 2012).

Safety and Hazards

Phenyl(1H-pyrazol-4-yl)methanol is classified as a combustible solid . It is also classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including phenyl(1H-pyrazol-4-yl)methanol, have attracted the attention of many researchers due to their diverse pharmacological activities . Future research may focus on exploring their potential applications in medicine and agriculture, as well as developing new synthesis methods and synthetic analogues .

properties

IUPAC Name

phenyl(1H-pyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7,10,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHFADPZYACKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl(1H-pyrazol-4-yl)methanol

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